2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12BrFN4O2S2 and its molecular weight is 467.33. The purity is usually 95%.
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Biological Activity
2-Bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates various functional groups known for their biological activities. This compound belongs to the class of benzamide derivatives and features a bromine atom, a fluorophenyl group, and a thiadiazole ring, which together contribute to its potential pharmacological properties.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Molecular Formula : C17H12BrFN4O2S2
- Molecular Weight : 429.33 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Anticancer Activity
Recent research highlights the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been tested against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 0.28 | |
Compound B | HepG2 (liver cancer) | 0.52 | |
Compound C | SK-MEL-2 (melanoma) | 4.27 |
These studies indicate that the presence of the thiadiazole ring enhances cytotoxicity against various cancer cell lines.
The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Docking studies suggest that the compound interacts favorably with tubulin protein structures, which is critical for its cytotoxic effects .
Antimicrobial Properties
Beyond its anticancer effects, derivatives of thiadiazole including this compound have shown significant antimicrobial activity. The 1,3,4-thiadiazole moiety is recognized for its broad-spectrum antimicrobial properties against bacteria and fungi. Studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms through various mechanisms including disruption of cell wall synthesis and interference with metabolic pathways .
Case Studies
- In Vitro Studies on Cancer Cells : In a study examining several thiadiazole derivatives, it was found that those with specific substituents exhibited enhanced activity against MCF-7 and HepG2 cells. The IC50 values ranged from 0.28 µM to 0.52 µM, indicating potent anticancer properties .
- Antimicrobial Efficacy : A review on antimicrobial activities highlighted that thiadiazole derivatives could serve as promising candidates for developing new antibiotics due to their ability to combat resistant strains .
Properties
IUPAC Name |
2-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-13-7-2-1-6-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLMCXBFVLLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.